molecular formula C16H13F2N3O2S B2925675 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione CAS No. 902503-30-4

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

カタログ番号: B2925675
CAS番号: 902503-30-4
分子量: 349.36
InChIキー: LWJIHRYRMURURS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The presence of the difluoroanilino group suggests that this compound may have unique properties due to the presence of the fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline core, with a difluoroanilino group at the 4-position and methoxy groups at the 6 and 7 positions . The presence of these substituents could significantly influence the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the difluoroanilino and methoxy groups . The fluorine atoms in the difluoroanilino group are highly electronegative, which could make this group a site of nucleophilic attack . The methoxy groups could potentially undergo demethylation reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the difluoroanilino and methoxy groups could affect properties such as polarity, solubility, and stability .

科学的研究の応用

Inhibitory Properties and Structural Activity Relationship

4-(3,4-Difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione is structurally related to potent inhibitors of tyrosine kinase activity of the epidermal growth factor receptor (EGFR), like 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Studies on similar compounds have shown an unusually steep structure-activity relationship, indicating that minor changes in substituents can significantly alter inhibitory potency. Some derivatives of these compounds demonstrate supra-additive effects, suggesting that certain combinations of substituents can induce a change in receptor conformation enhancing inhibitor potency (Bridges et al., 1996).

Quinazolinone Derivatives and Cardiotonic Activity

Quinazolinone derivatives, closely related to the compound , have been reported to exhibit significant cardiotonic activity. These compounds, including 2(1H)-quinazolinones, have shown potent inhibition of cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III), with some analogs demonstrating greater potency than amrinone, a reference cardiotonic agent. This highlights the potential of quinazolinone derivatives in the development of new cardiotonic drugs (Bandurco et al., 1987).

Binding Mode and Protein Kinase Inhibition

The binding mode of 4-anilinoquinazolines, structurally similar to this compound, has been elucidated through X-ray crystallographic studies. These inhibitors bind competitively at the ATP site of kinases such as cyclin-dependent kinase 2 (CDK2) and p38 kinase. The quinazoline ring system is oriented along the peptide strand linking the two domains of the protein, suggesting a general mechanism of action for this class of compounds in inhibiting kinase activity (Shewchuk et al., 2000).

Novel Synthesis Approaches

Research on quinazolinone derivatives, including compounds with similar structures to this compound, has led to the development of new synthetic methods. These methods provide efficient pathways for creating quinazolinone derivatives, potentially facilitating the discovery of new drugs with improved pharmacological profiles. The novel synthesis approaches offer insights into sustainable chemistry practices and highlight the versatility of quinazolinone derivatives in medicinal chemistry (Mizuno et al., 2007).

将来の方向性

The study of new quinazoline derivatives is an active area of research, given the diverse biological activities of these compounds . This particular compound could potentially be studied for its biological activity and potential applications in medicine or other fields .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione involves the reaction of 3,4-difluoroaniline with 6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one followed by reduction of the nitro group to an amino group and subsequent cyclization to form the quinazoline-2-thione ring.", "Starting Materials": [ "3,4-difluoroaniline", "6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: 3,4-difluoroaniline is reacted with 6,7-dimethoxy-2-nitro-1H-quinazoline-4(3H)-one in ethanol and water to form 4-(3,4-difluoroanilino)-6,7-dimethoxy-2-nitro-1H-quinazoline.", "Step 2: The nitro group is reduced to an amino group using sodium borohydride in ethanol and water.", "Step 3: The amino group is cyclized to form the quinazoline-2-thione ring using hydrochloric acid and sodium hydroxide in ethanol and water.", "Step 4: The product is isolated and purified using standard techniques such as filtration, washing, and recrystallization." ] }

CAS番号

902503-30-4

分子式

C16H13F2N3O2S

分子量

349.36

IUPAC名

4-(3,4-difluoroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione

InChI

InChI=1S/C16H13F2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24)

InChIキー

LWJIHRYRMURURS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)F)F)OC

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。